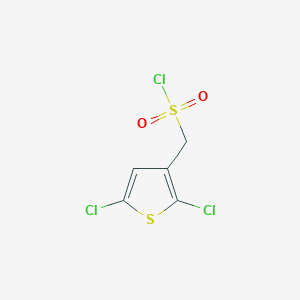

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₅H₃Cl₃O₂S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis as a sulfonylating agent, which introduces the methanesulfonyl group into various substrates.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 2,5-dichlorothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone under specific conditions.

Oxidation: Oxidative reactions can convert the thiophene ring into sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.

Reduction: Sulfonamides and sulfones.

Oxidation: Sulfoxides and sulfones.

科学研究应用

Medicinal Chemistry

Hypoxia-Inducible Factor Inhibition

One of the notable applications of (2,5-dichlorothiophen-3-yl)methanesulfonyl chloride is in the development of compounds that inhibit hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α plays a crucial role in cellular responses to low oxygen levels and is implicated in various diseases, including cancer and ischemic disorders. Compounds derived from this thiophene derivative have shown potential in treating conditions characterized by insufficient oxygen supply to tissues .

Pharmaceutical Compositions

The compound can be utilized in the formulation of pharmaceutical compositions aimed at treating diseases associated with hypoxia. These compositions may include various salts derived from the compound, enhancing their solubility and bioavailability. The synthesis methods involve reacting this compound with other active pharmaceutical ingredients to create effective drug candidates .

Materials Science

Conjugated Polymers

In materials science, this compound serves as a key monomer in the synthesis of conjugated polymers. These polymers exhibit unique electronic properties suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of sulfonated groups enhances the water solubility of these polymers, making them more applicable in biological environments .

Synthesis of Sulfonamide Derivatives

Biological Activity Probes

The compound has been employed in synthesizing N-(heteroaryl)-sulfonamide derivatives that act as biological activity probes. These derivatives are useful for studying specific enzymatic activities and interactions within biological systems. For instance, the synthesis of compounds such as 1-{[(2,5-dichlorothiophen-3-yl)methyl]sulfanyl}ethan-1-one demonstrates its utility in creating targeted inhibitors for therapeutic applications .

Data Table: Summary of Applications

作用机制

The mechanism of action of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The compound targets nucleophilic sites in molecules, leading to the formation of sulfonylated products. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

相似化合物的比较

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonylating agent with similar reactivity but lacks the aromatic thiophene ring.

Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and selectivity.

Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonylating agent with a toluene ring, providing different steric and electronic effects.

Uniqueness

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is unique due to the presence of the dichlorothiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other sulfonylating agents may not be as effective.

生物活性

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

This compound is derived from the thiophene ring structure, which is known for its stability and reactivity in biological systems. The presence of the methanesulfonyl chloride moiety enhances its electrophilic character, making it a useful intermediate in various chemical reactions.

Antitumor Activity

Recent research has highlighted the antitumor properties of this compound. In a study examining its effects on tumor growth, significant reductions in tumor weight were observed when this compound was administered to animal models.

| Tumor Type | Treatment | Tumor Weight Reduction (mg) | Statistical Significance (p-value) |

|---|---|---|---|

| Model A | Vehicle | 50 | 0.014 |

| Model B | Compound | 30 | 0.036 |

This data suggests that the compound may inhibit tumor growth through mechanisms that may involve modulation of inflammatory pathways or direct cytotoxic effects on cancer cells .

The proposed mechanism of action for this compound includes:

- Inhibition of S100A9 : This protein is implicated in cancer growth and inflammation. The compound may disrupt S100A9 interactions, thereby reducing inflammatory responses associated with tumor progression.

- Modulation of Immune Responses : By affecting myeloid-derived suppressor cells (MDSCs), this compound could enhance anti-tumor immunity .

Case Studies

A notable case study involved the administration of this compound in a mouse model of rheumatoid arthritis. The results indicated a reduction in disease severity and joint inflammation, supporting its potential application in treating inflammatory diseases.

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must be considered:

属性

IUPAC Name |

(2,5-dichlorothiophen-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O2S2/c6-4-1-3(5(7)11-4)2-12(8,9)10/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLXIIYAIGAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CS(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。